S-Trityl-L-cysteine can be synthesized by reacting L-cysteine with triphenylmethanol in the presence of an acid catalyst, such as trifluoroacetic acid. [] The reaction typically involves protecting the amino group of L-cysteine using a suitable protecting group, such as a tert-butoxycarbonyl group, before reacting it with triphenylmethanol. []
S-Trityl-L-cysteine acts as a potent allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5. [, , ] It binds to an allosteric site on the motor domain of Eg5, specifically a surface pocket created by the L5 loop. [, ] This binding interferes with the motor protein's function, preventing the separation of duplicated centrosomes and disrupting the formation of the bipolar mitotic spindle. [, ] As a result, cells treated with S-Trityl-L-cysteine arrest in mitosis with a characteristic monoastral spindle phenotype. [, , , , , , , , ]
Although this report excludes detailed discussions of drug side effects, it's important to note that as a potent inhibitor of cell division, S-Trityl-L-cysteine may have inherent risks associated with its use. Research suggests potential for neurotoxicity when targeting mitotic processes. [, , ] Further research is needed to thoroughly evaluate the safety profile of S-Trityl-L-cysteine and its analogues.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2